molecular formula C11H13NO2 B13401221 4-Phenylpyrrolidine-2-carboxylic acid

4-Phenylpyrrolidine-2-carboxylic acid

Cat. No.: B13401221
M. Wt: 191.23 g/mol
InChI Key: JHHOFXBPLJDHOR-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine-2-carboxylic acid Scaffolds in Advanced Chemical Synthesis and Biological Investigations

The pyrrolidine-2-carboxylic acid scaffold, commonly known as the proline framework, is a five-membered nitrogen-containing heterocycle that holds a privileged status in chemical and biological sciences. nih.govunibo.it Its significance stems from a combination of unique structural features and inherent chirality, making it a versatile building block in a multitude of applications. nih.goveurekaselect.com

One of the most profound impacts of the proline scaffold is in peptide and medicinal chemistry. As the only proteinogenic secondary amino acid, proline's cyclic structure imparts significant conformational rigidity upon peptide chains. ethz.ch This restriction of the peptide backbone is a critical tool for scientists designing peptidomimetics and other bioactive molecules, as it can lead to enhanced stability, receptor selectivity, and oral bioavailability. nih.gov The non-planar, puckered nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems, a desirable trait in modern drug discovery. nih.gov

Beyond its role in peptides, the pyrrolidine scaffold is a frequent component of numerous alkaloids and pharmacologically active compounds. unibo.it Derivatives of this scaffold have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, and antidiabetic properties. nih.gov The stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can exhibit vastly different biological profiles due to specific interactions with chiral biological targets like enzymes and receptors. nih.gov

In the realm of advanced chemical synthesis, chiral pyrrolidine derivatives are fundamental as organocatalysts. unibo.it L-proline itself is a renowned catalyst for various asymmetric reactions, a discovery that marked a significant milestone in the development of organocatalysis. unibo.it This has spurred the synthesis of a vast array of substituted pyrrolidine catalysts designed to improve the efficiency and stereoselectivity of chemical transformations, making them indispensable tools for the environmentally friendly construction of complex chiral molecules. unibo.it The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of catalyst properties to suit specific reactions. ethz.ch

The table below summarizes the key areas where pyrrolidine-2-carboxylic acid scaffolds have demonstrated significant scientific importance.

Area of SignificanceDescriptionKey Applications
Medicinal Chemistry The rigid, cyclic structure provides conformational constraint, enhancing stability and receptor binding of peptides and small molecules. nih.govethz.chPeptidomimetics, development of antiviral, anticancer, and antidiabetic agents. nih.govnih.gov
Drug Discovery The scaffold's 3D nature allows for broad exploration of pharmacophore space, leading to novel therapeutic candidates. nih.govDesign of enzyme inhibitors and receptor antagonists. ontosight.ai
Asymmetric Synthesis Chiral pyrrolidine derivatives serve as highly effective and stereoselective organocatalysts. unibo.itAsymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. unibo.it
Chiral Building Blocks Serves as a versatile starting material for the synthesis of complex natural products and other chiral molecules. eurekaselect.comumich.eduTotal synthesis of alkaloids and other biologically active compounds.

Overview of the Research Landscape for 4-Phenylpyrrolidine-2-carboxylic acid

This compound, a derivative of proline featuring a phenyl group at the 4-position, is primarily recognized in the scientific literature as a specialized chiral building block. chemimpex.comanaspec.com Its research landscape is dominated by its application as a synthetic intermediate in medicinal chemistry and peptide synthesis rather than extensive investigation into its own biological activities. chemimpex.comamericanchemicalsuppliers.com

The presence of the phenyl group introduces steric bulk and lipophilicity compared to unsubstituted proline, properties that can be leveraged in the design of molecules targeting hydrophobic binding pockets in proteins. The compound's value lies in its defined stereochemistry, which is crucial for creating enantiomerically pure final products, a key requirement in pharmaceutical development. chemimpex.com Academic and industrial research utilizes this compound, often with protecting groups on the nitrogen atom, to facilitate its incorporation into larger, more complex molecular architectures.

The most common forms of this compound found in research applications are its N-protected derivatives, particularly the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protected versions. These protecting groups are standard in solid-phase peptide synthesis and solution-phase organic synthesis, allowing for the controlled formation of amide bonds and other chemical transformations. ethz.chamericanchemicalsuppliers.com

The table below details the commonly available stereoisomers and protected forms of this compound, highlighting their role as synthetic intermediates.

Compound NameCAS NumberMolecular FormulaRole in Research
(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid96314-29-3C16H21NO4Chiral building block for peptide synthesis and drug discovery. americanchemicalsuppliers.com
(2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid336818-78-1C16H21NO4Intermediate in the synthesis of bioactive molecules, particularly for neurological disorders. chemimpex.comnih.gov
(2S,4S)-1-Fmoc-4-phenylpyrrolidine-2-carboxylic acid269078-71-9C26H23NO4Used in solid-phase peptide synthesis to introduce a phenyl-proline motif. americanchemicalsuppliers.com
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride90657-53-7C11H14ClNO2The deprotected form, ready for further chemical modification or coupling reactions. americanchemicalsuppliers.com

While direct studies on the biological profile of this compound are not widely published, its incorporation into larger molecules is implicit in research focused on areas such as neuroscience. chemimpex.com For instance, its structural motifs are valuable in constructing ligands for receptors and enzymes in the central nervous system. The synthesis of various 4-(arylmethyl)proline derivatives has been developed, underscoring the interest in this class of compounds for expanding the toolbox of proline analogues available for chemical and biological studies. ethz.ch The stereoselective synthesis of these substituted prolines is an active area of research, aiming to provide efficient access to these valuable and structurally diverse building blocks. acs.org

Properties

IUPAC Name

4-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOFXBPLJDHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenylpyrrolidine 2 Carboxylic Acid and Its Stereoisomers

Retrosynthetic Analysis and Key Precursors for 4-Phenylpyrrolidine-2-carboxylic acid

A common retrosynthetic approach for this compound involves disconnecting the pyrrolidine (B122466) ring to reveal acyclic precursors that can be cyclized. A primary disconnection can be made at the N1-C2 and N1-C5 bonds, suggesting an intramolecular cyclization of a linear amino acid derivative. This leads to key precursors such as substituted amino esters or nitriles.

Another strategy involves a [3+2] cycloaddition reaction, where the pyrrolidine ring is formed in a single step from an azomethine ylide and an alkene. In this case, the precursors would be a glycine (B1666218) derivative and a phenyl-substituted alkene.

Key precursors frequently utilized in the synthesis of the this compound core include:

4-Phenyl-2-pyrrolidone: This lactam can be synthesized and then the carboxylic acid functionality can be introduced at the C2 position.

Pyroglutamic acid derivatives: These can serve as a chiral template where the phenyl group is introduced at the C4 position. nih.gov

Styrene derivatives: Used as a source of the phenyl group in cycloaddition or conjugate addition reactions.

Amino acid derivatives: Such as ornithine or glutamic acid, which can be modified to incorporate the phenyl substituent.

Stereoselective Synthesis Strategies

The presence of two stereocenters in this compound demands stereoselective synthetic methods to access specific diastereomers and enantiomers.

Chiral Pool Approaches to Enantiomerically Pure this compound

Chiral pool synthesis utilizes readily available and enantiomerically pure natural products as starting materials. For this compound, common chiral pool precursors include amino acids like L- or D-pyroglutamic acid. nih.gov The synthesis often involves the stereoselective introduction of a phenyl group at the 4-position of the pyroglutamate (B8496135) scaffold. This can be achieved through various methods, including conjugate addition of a phenyl organometallic reagent to a dehydroproline derivative. The inherent chirality of the starting material directs the stereochemical outcome of the subsequent transformations.

Another chiral pool approach starts from natural amino acids like serine or aspartic acid, which are elaborated into a linear precursor that can then be cyclized to form the desired pyrrolidine ring with control over the stereochemistry at the C2 position. The stereochemistry at the C4 position is then established through a diastereoselective reaction.

Asymmetric Synthesis through Chiral Auxiliary Control involving this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Once the desired stereochemistry is established, the auxiliary is removed. In the context of this compound synthesis, a chiral auxiliary can be attached to an acyclic precursor to control the stereochemistry during the formation of the pyrrolidine ring.

For instance, an Evans' oxazolidinone auxiliary can be used to direct the stereoselective alkylation of a glycine enolate equivalent with a cinnamyl bromide derivative. Subsequent manipulation, including cyclization and removal of the auxiliary, would yield an enantiomerically enriched this compound derivative. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the electrophile.

Chiral Auxiliary Key Reaction Stereochemical Control Reference
Evans' OxazolidinoneAsymmetric alkylationDirects the formation of a new stereocenter during C-C bond formation. iupac.org
(S)- or (R)-1-PhenylethylamineAsymmetric Michael additionControls the stereochemistry of the conjugate addition to an α,β-unsaturated ester. researchgate.net

Diastereoselective Routes and Control for this compound Analogs

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. In the synthesis of this compound analogs, this can be achieved through several strategies. One common method is substrate-controlled diastereoselection, where an existing stereocenter in the molecule directs the formation of a new stereocenter. nih.gov For example, the reduction of a 4-phenyl-2-pyrrolidone-5-carboxylic acid ester with a bulky reducing agent may proceed with high diastereoselectivity due to the steric influence of the phenyl group.

Another approach is reagent-controlled diastereoselection, where the chiral reagent or catalyst dictates the stereochemical outcome. For instance, a diastereoselective Michael addition of a nucleophile to a chiral α,β-unsaturated ester derived from a 4-phenylpyrrolidine scaffold can be used to introduce a substituent with high diastereocontrol. nih.gov

A practical and efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a related structure, was achieved through a stereospecific and regioselective chlorination of an in situ generated aziridinium (B1262131) ion, followed by a nitrile anion cyclization. researchgate.net This highlights how intramolecular reactions can effectively control diastereoselectivity.

Catalytic Asymmetric Methods Utilizing 4-Phenylpyrrolidine-based Catalysts

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Pyrrolidine-based structures, including derivatives of this compound, are themselves privileged scaffolds for organocatalysts. nih.govresearchgate.netnih.gov These catalysts are often used in reactions such as asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.govnih.gov

The synthesis of enantiomerically pure this compound can be achieved through a catalytic asymmetric reaction. For example, an asymmetric hydrogenation of a pyrrole-2-carboxylic acid derivative bearing a 4-phenyl substituent, using a chiral transition metal catalyst (e.g., a Rhodium- or Ruthenium-based catalyst with a chiral phosphine (B1218219) ligand), can provide the desired product with high enantioselectivity. The chiral ligand coordinates to the metal center and creates a chiral environment that differentiates between the two enantiotopic faces of the substrate.

Catalyst Type Reaction Mechanism of Stereocontrol Reference
Chiral Transition Metal Complex (e.g., Rh-DuPhos)Asymmetric HydrogenationThe chiral ligand creates a C2-symmetric environment around the metal, leading to facial discrimination of the substrate. nih.gov
Organocatalyst (e.g., Proline derivative)Asymmetric Michael AdditionThe catalyst forms a chiral enamine or iminium ion intermediate, which reacts stereoselectively with the electrophile or nucleophile. unibo.it

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Synthesis Type Description Advantages Disadvantages
Linear Step-by-step construction of the molecule from a single starting material. differencebetween.comConceptually simple to plan.Often results in low overall yields for multi-step syntheses. wikipedia.org
Convergent Independent synthesis of fragments followed by their assembly. wikipedia.orgnumberanalytics.comHigher overall yields, greater flexibility for analog synthesis. numberanalytics.comscholarsresearchlibrary.comMay require more complex planning and fragment coupling reactions.

Cyclization Reactions in Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed to construct this five-membered nitrogen heterocycle efficiently.

One powerful approach involves the [3+2] cycloaddition reaction of azomethine ylides with alkenes, which provides a direct route to highly substituted pyrrolidines with excellent stereoselectivity. osaka-u.ac.jp Intramolecular cyclization methods are also prominent, such as the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jp Additionally, a Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids has been shown to produce 2-substituted pyrrolidines. organic-chemistry.org Another strategy is the ring contraction of readily available pyridines, which can be transformed into pyrrolidine derivatives through a photo-promoted reaction with silylborane. osaka-u.ac.jp This method is valued for its broad substrate scope and high functional group compatibility. osaka-u.ac.jp

Cyclization StrategyDescriptionKey Features
[3+2] Cycloaddition Reaction of azomethine ylides with alkenes or alkynes.Wide range of substitution patterns, excellent stereoselectivity. osaka-u.ac.jp
Intramolecular Amination Cyclization via amination of unsaturated carbon-carbon bonds.Powerful method for efficient ring construction. osaka-u.ac.jp
Nitrene C-H Insertion Intramolecular insertion of a nitrene species into a C-H bond.Efficient for forming the pyrrolidine ring. osaka-u.ac.jp
Intramolecular Schmidt Reaction Tf₂O-promoted reaction of ω-azido carboxylic acids.Provides 2-substituted pyrrolidines. organic-chemistry.org
Pyridine Ring Contraction Photo-promoted reaction of pyridines with silylborane.Access from abundant starting materials, broad scope. osaka-u.ac.jp

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium catalysis offers a highly convergent and reliable method for synthesizing 2-aryl-N-Boc-pyrrolidines, which are direct precursors to this compound. A key methodology involves the enantioselective α-arylation of N-Boc-pyrrolidine. nih.gov

This process begins with the enantioselective deprotonation of N-Boc-pyrrolidine to generate a 2-pyrrolidinolithium species with a high enantiomeric ratio. This intermediate is then transmetalated with zinc chloride to form a stereochemically rigid 2-pyrrolidinozinc reagent. This organozinc compound can be coupled with a variety of functionalized aryl halides at room temperature using a palladium catalyst, typically generated from Pd(OAc)₂ and a phosphine ligand like P(tBu)₃. nih.gov This approach consistently yields a diverse array of 2-aryl-N-Boc-pyrrolidines with high enantioselectivity (e.g., 96:4 er). nih.gov The stereochemical stability of the 2-pyrrolidinozinc reagent at temperatures up to 60°C is a notable advantage of this method. nih.gov

Intramolecular Mitsunobu Reactions for Pyrrolidine Ring Closure

The Mitsunobu reaction is a versatile and powerful tool for forming C-N bonds under mild conditions, making it well-suited for the final ring-closing step in pyrrolidine synthesis. researchgate.netnih.gov This reaction involves the condensation of an alcohol with a nitrogen nucleophile, such as a sulfonamide or imide, in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). nih.gov

In the context of pyrrolidine synthesis, an intramolecular Mitsunobu reaction can be employed on a suitably functionalized acyclic precursor containing a hydroxyl group and a nitrogen nucleophile. This strategy has been successfully used to generate the pyrrolidine ring in various synthetic sequences. nih.govresearchgate.net For instance, the intramolecular cyclization of an amino alcohol derivative can lead to the formation of the desired heterocyclic system. The reaction generally proceeds with high efficiency and stereochemical control, often with inversion of configuration at the carbon bearing the hydroxyl group. nih.gov

Multi-Component Reactions (MCR) for this compound Derivatives

Multi-component reactions (MCRs) have emerged as highly efficient methods for the synthesis of complex molecules like pyrrolidine derivatives from simple starting materials in a single step. researchgate.netresearchgate.net These reactions offer significant advantages in terms of atom economy, step economy, and reduced waste generation compared to traditional multi-step syntheses. researchgate.net

Several MCRs are applicable to the synthesis of the pyrrolidine core. The Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prominent example. nih.gov By carefully choosing the components, highly functionalized pyrrolidine derivatives can be constructed. For instance, using a bifunctional component that incorporates two of the requisite functionalities can lead to subsequent intramolecular reactions that form the heterocyclic ring. mdpi.com MCRs involving azomethine ylides are also particularly effective for building the pyrrolidine skeleton. researchgate.net These advanced synthetic strategies, which can be enhanced by catalysts or alternative energy sources like ultrasound and microwaves, provide rapid access to diverse libraries of pyrrolidine compounds for further investigation. researchgate.net

Protecting Group Strategies in this compound Synthesis

Boc-Protection in Pyrrolidine-2-carboxylic acid Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the nitrogen atom of the pyrrolidine ring during the synthesis of this compound. chemimpex.comchemimpex.comfishersci.co.uk The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. fishersci.co.uktotal-synthesis.com

Advantages of Boc-Protection:

Stability: The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com

Mild Deprotection: It can be easily removed under mild acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uktotal-synthesis.com

Orthogonality: Its acid-lability makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), which is crucial in multi-step syntheses. total-synthesis.com

The use of Boc protection is integral to many of the synthetic routes for 4-phenylpyrrolidine derivatives, including the palladium-catalyzed α-arylation of pyrrolidine. nih.gov The Boc group serves to activate the α-protons for deprotonation while preventing unwanted side reactions at the nitrogen atom. chemimpex.comchemimpex.com

Fmoc-Protection in Pyrrolidine-2-carboxylic acid Derivatives Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another essential amine-protecting group, particularly in the context of peptide synthesis where this compound might be incorporated as an unnatural amino acid. chemimpex.comaltabioscience.com The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. nih.gov

Key Features of Fmoc-Protection:

Base-Lability: The primary advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in DMF. altabioscience.com This allows for selective deprotection without affecting acid-sensitive groups.

Solid-Phase Synthesis: Fmoc chemistry is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, which are compatible with a wide range of acid-labile side-chain protecting groups and linkers. chemimpex.comaltabioscience.com

Solubility and Handling: Fmoc-protected amino acids are generally crystalline solids and are soluble in common organic solvents used for synthesis. altabioscience.com

The use of Fmoc protection enables the incorporation of this compound into peptide sequences, allowing for the creation of novel peptides and peptidomimetics with unique structural and biological properties. chemimpex.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in the development of a synthetic route to ensure high yield, purity, and cost-effectiveness. For the synthesis of this compound and its stereoisomers, several key parameters would typically be investigated. These include the choice of starting materials, catalysts, solvents, reaction temperature, and pressure.

Detailed studies on the optimization of diastereoselective syntheses of highly functionalized proline derivatives often involve screening various catalysts and reaction conditions to achieve high diastereoselectivity and yield. For instance, in the synthesis of proline analogs, metal-catalyzed reactions, such as copper(I)-catalyzed cycloadditions, have been shown to be effective. The optimization of such a reaction would involve examining different copper salts, ligands, solvents, and temperatures to maximize the yield and stereoselectivity of the desired product.

A hypothetical optimization study for a key step in the synthesis of a this compound derivative might involve a Michael addition reaction. The parameters and their effects on the reaction could be summarized in a table as follows:

Table 1: Hypothetical Optimization of a Michael Addition for a 4-Phenylpyrrolidine Precursor

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Diastereomeric Ratio (dr)
1 L-Proline DMSO 25 24 75 90:10
2 L-Proline CH3CN 25 24 60 85:15
3 L-Proline THF 25 24 68 88:12
4 (S)-Pyrrolidin-2-ylmethanol DMSO 25 24 82 92:8
5 (S)-Pyrrolidin-2-ylmethanol DMSO 0 48 85 95:5

This table is illustrative and based on general principles of reaction optimization for similar compounds, as specific data for this compound is not available.

The data illustrates that the choice of catalyst and solvent significantly impacts both the yield and the diastereoselectivity of the reaction. Furthermore, lowering the temperature can sometimes lead to improved stereoselectivity, albeit potentially requiring longer reaction times.

Pilot and Industrial Scale Synthesis Demonstrations for this compound

There is no publicly available information demonstrating the pilot or industrial-scale synthesis of this compound. However, the challenges and considerations for scaling up the synthesis of similar functionalized proline derivatives can be discussed.

The transition from laboratory-scale synthesis to pilot and industrial-scale production involves addressing several key challenges:

Cost of Goods (CoG): Reagents and catalysts that are feasible on a lab scale may become prohibitively expensive for large-scale production. Therefore, process development often focuses on replacing expensive reagents with cheaper alternatives.

Process Safety: Reactions that are manageable in a laboratory fume hood, such as those involving highly reactive or toxic reagents, may pose significant safety risks on a larger scale. A thorough hazard evaluation is necessary to ensure safe operation.

Heat Transfer: Exothermic reactions can be difficult to control on a large scale due to the lower surface-area-to-volume ratio of large reactors. This can lead to runaway reactions if not properly managed.

Mass Transfer: In heterogeneous reactions, ensuring efficient mixing and contact between reactants becomes more challenging at scale.

Work-up and Purification: Procedures that are simple in the lab, like column chromatography, are often not practical for large-scale production. Alternative purification methods such as crystallization or distillation need to be developed.

Regulatory Compliance: Industrial synthesis of pharmaceutical intermediates must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP).

A patent for the preparation of pyrrolidine-2-carboxylic acid derivatives mentions that some existing methods are difficult to commercialize due to the use of highly toxic chemicals and complex operation processes, highlighting the need for novel, scalable methods. google.com

For a hypothetical scale-up of a synthetic step, a comparison of laboratory and potential pilot plant conditions might look like this:

Table 2: Comparison of Laboratory vs. Pilot Plant Synthesis Parameters (Hypothetical)

Parameter Laboratory Scale (e.g., 10g) Pilot Plant Scale (e.g., 10kg) Considerations for Scale-Up
Reaction Vessel 250 mL Round-bottom flask 100 L Glass-lined reactor Material compatibility, heat transfer, mixing efficiency.
Addition of Reagents Manual addition via dropping funnel Controlled addition via pump Control of exotherms, maintaining stoichiometry.
Temperature Control Oil bath / Ice bath Jacket heating/cooling system Precise and uniform temperature control is crucial.
Mixing Magnetic stirrer Impeller agitator Ensuring homogeneity of the reaction mixture.
Work-up Liquid-liquid extraction in a separatory funnel Extraction in the reactor followed by phase separation Minimizing solvent use, handling large volumes.

| Purification | Flash column chromatography | Crystallization / Recrystallization | Scalability, solvent recovery, product purity. |

This table is illustrative and based on general principles of chemical process scale-up, as specific data for this compound is not available.

Chemical Reactivity and Derivatization of 4 Phenylpyrrolidine 2 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can undergo several key reactions, including esterification, amide bond formation, and reduction to an alcohol. These transformations are fundamental in modifying the properties and applications of the parent molecule.

Esterification of 4-Phenylpyrrolidine-2-carboxylic acid can be achieved through various methods, with the Fischer esterification being a classic and widely used approach. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess, or the water generated during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of the Fischer esterification proceeds through several key steps. masterorganicchemistry.comchemguide.co.uk Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comchemguide.co.uk Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Finally, deprotonation of the ester gives the final product and regenerates the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Reaction Reagents Conditions Product
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol)Acid catalyst (e.g., H₂SO₄, HCl), HeatCorresponding ester (e.g., Methyl or Ethyl ester)

Recent advancements in esterification methods also include the use of dehydrating agents or specialized catalysts to drive the reaction to completion under milder conditions. organic-chemistry.org

The formation of amides from this compound involves the coupling of the carboxylic acid with an amine. Direct reaction between a carboxylic acid and an amine is generally difficult and requires high temperatures to dehydrate the initially formed ammonium (B1175870) carboxylate salt. khanacademy.orglibretexts.org

To achieve amide formation under milder conditions, the carboxylic acid is typically activated. This can be done in several ways:

Conversion to an Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). uomustansiriyah.edu.iqlibretexts.org The resulting acid chloride readily reacts with an amine to form the amide. uomustansiriyah.edu.iq

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing for its reaction with an amine. youtube.com Other modern coupling agents are designed to be highly efficient and minimize side reactions.

The general mechanism for amide formation from an activated carboxylic acid derivative, such as an acid chloride, involves nucleophilic acyl substitution. libretexts.org The amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. khanacademy.org This intermediate then collapses, expelling the chloride leaving group to form the stable amide bond. khanacademy.org

Method Reagents Key Intermediate/Activator Product
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acid chlorideAmide
Coupling ReagentAmine, Dicyclohexylcarbodiimide (DCC)Activated carboxylic acidAmide
Direct Thermal CondensationAmineAmmonium carboxylate saltAmide

The choice of method often depends on the specific amine being used and the desired reaction conditions.

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. chemistrysteps.comlibretexts.org

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orgquimicaorganica.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol. chemistrysteps.comchemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org

The mechanism of reduction with LiAlH₄ involves the initial deprotonation of the carboxylic acid by the hydride reagent to form a lithium carboxylate salt. chemistrysteps.com Subsequent hydride attack on the carbonyl carbon, followed by coordination of the aluminum to the oxygen atoms, leads to a tetrahedral intermediate. chemistrysteps.com This intermediate can then collapse to an aldehyde, which is immediately further reduced to the primary alcohol. chemistrysteps.comchemguide.co.uk Because the intermediate aldehyde is more reactive than the starting carboxylic acid, the reaction proceeds to the alcohol without isolation of the aldehyde. libretexts.orgchemistrysteps.com

More recent methods for the reduction of carboxylic acids include the use of borane (B79455) (BH₃) or catalytic hydrosilylation. chemistrysteps.comnih.gov

Reducing Agent Solvent Workup Product
Lithium aluminum hydride (LiAlH₄)Anhydrous ether (e.g., THF)Acidic (e.g., dilute H₂SO₄)(4-Phenylpyrrolidin-2-yl)methanol
Borane (BH₃)Tetrahydrofuran (THF)Not specified(4-Phenylpyrrolidin-2-yl)methanol

Pyrrolidine (B122466) Ring Modifications

The pyrrolidine ring of this compound also offers opportunities for chemical modification, primarily at the nitrogen atom and potentially on the carbon framework of the ring.

The nitrogen atom of the pyrrolidine ring is a secondary amine, which makes it nucleophilic and readily susceptible to alkylation and acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base is necessary to deprotonate the nitrogen, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.

N-Acylation is the introduction of an acyl group to the pyrrolidine nitrogen. This is typically accomplished by reacting the parent compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to scavenge the acid byproduct. A common N-acylation is the introduction of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Reaction Reagents Conditions Product
N-AlkylationAlkyl halide (e.g., CH₃I)Base (e.g., K₂CO₃)N-Alkyl-4-phenylpyrrolidine-2-carboxylic acid
N-AcylationAcid chloride or Anhydride (e.g., Acetyl chloride)Base (e.g., Pyridine)N-Acyl-4-phenylpyrrolidine-2-carboxylic acid
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaOH)N-Boc-4-phenylpyrrolidine-2-carboxylic acid

While the primary sites of reactivity are the carboxylic acid and the nitrogen atom, nucleophilic substitution reactions on the carbon framework of the pyrrolidine ring are also conceivable, though generally less common and requiring specific activation. The carbon atoms of the pyrrolidine ring are sp³-hybridized and not inherently electrophilic. To undergo nucleophilic substitution, a leaving group would need to be present on one of the ring carbons.

For instance, if a derivative of this compound were synthesized with a good leaving group (e.g., a tosylate or a halide) at the 3- or 5-position, it could potentially undergo an Sₙ2 reaction with a suitable nucleophile. However, such reactions are not characteristic of the parent compound itself and would require prior functionalization of the ring.

Phenyl Substituent Reactions

The phenyl group of this compound is amenable to various substitution reactions, allowing for the introduction of diverse functional groups. The reactivity of the aromatic ring is significantly influenced by the pyrrolidine substituent attached to it.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The pyrrolidine ring, being an alkyl substituent, acts as an activating group for electrophilic aromatic substitution (EAS). This activation arises from the electron-donating inductive effect of the alkyl group, which increases the electron density of the phenyl ring, making it more nucleophilic and thus more reactive towards electrophiles. This activating nature directs incoming electrophiles to the ortho and para positions relative to the point of attachment of the pyrrolidine ring.

Standard EAS reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are expected to proceed at the ortho and para positions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 4-(2-nitrophenyl)pyrrolidine-2-carboxylic acid and 4-(4-nitrophenyl)pyrrolidine-2-carboxylic acid. Similarly, Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃), would also favor substitution at the ortho and para positions. wikipedia.orgnih.govyoutube.com However, it is important to note that Friedel-Crafts reactions may not proceed on strongly deactivated benzene (B151609) rings. youtube.com

While these reactions are predicted based on fundamental principles of organic chemistry, specific literature examples detailing the electrophilic aromatic substitution on unprotected this compound are not extensively reported, likely due to potential side reactions involving the secondary amine and carboxylic acid functionalities. Reactions are more commonly performed on derivatives where these functional groups are protected (e.g., N-Boc or N-Cbz protection). For instance, acetyl nitrate (B79036) has been shown to be an effective reagent for the mono- and dinitration of Boc-protected aminobenzenes. researchgate.net

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionTypical ReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄ortho-nitro and para-nitro substituted
BrominationBr₂, FeBr₃ortho-bromo and para-bromo substituted
AcylationRCOCl, AlCl₃ortho-acyl and para-acyl substituted
SulfonationSO₃, H₂SO₄ortho-sulfonic acid and para-sulfonic acid substituted

Derivatization through Halogenation and Other Substituent Modifications

Halogenation of the phenyl ring provides a versatile handle for further derivatization through cross-coupling reactions. The direct halogenation of the phenyl ring in this compound derivatives can be achieved using various methods.

Direct Halogenation: For an activated ring system such as this, direct bromination or chlorination can be accomplished using elemental bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). chemguide.co.uk These reactions proceed via electrophilic aromatic substitution and yield a mixture of ortho- and para-halogenated products. studymind.co.uk N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are also effective reagents for halogenating aromatic rings, sometimes without the need for a strong Lewis acid.

Palladium-Catalyzed C-H Activation: A more modern and regioselective approach involves palladium-catalyzed C-H activation. nih.gov This method can direct halogenation specifically to the ortho position by using a directing group. In the case of N-protected pyrrolidine derivatives, the protecting group or another substituent can potentially act as a directing group to furnish ortho-halogenated products with high selectivity. nih.gov

Once halogenated, the aryl halide derivatives of this compound can be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this scaffold.

Oxidation Reactions of this compound

Oxidation reactions can target different parts of the this compound molecule, depending on the reagents and conditions employed. A key site of reactivity is the benzylic C-H bond at position 4 of the pyrrolidine ring.

The carbon atom at the 4-position of the pyrrolidine ring is a benzylic carbon, as it is directly attached to the phenyl ring. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to oxidation. masterorganicchemistry.com Treatment of alkylbenzenes with strong oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), typically results in the cleavage of the alkyl chain down to the benzylic carbon, which is oxidized to a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgresearchgate.net

Applying this to this compound, such harsh oxidation would be expected to cleave the pyrrolidine ring at the benzylic position. This would likely lead to the formation of benzoic acid or related aromatic carboxylic acids, along with degradation of the pyrrolidine ring. For a less destructive outcome, milder and more selective oxidation methods would be required. For instance, catalytic systems using manganese or other transition metals have been developed for the chemoselective oxidation of benzylic C-H bonds to ketones. nih.govorganic-chemistry.org If the nitrogen atom were unprotected, it would also be susceptible to oxidation.

Deprotection Strategies in this compound Derivatives

In the synthesis of complex molecules incorporating the this compound scaffold, the nitrogen atom is commonly protected to prevent unwanted side reactions. The choice of protecting group is critical, as it must be stable to various reaction conditions and selectively removable. The two most common protecting groups for this purpose are the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Boc Group Deprotection: The Boc group is an acid-labile protecting group. It is typically removed under strong acidic conditions. The most common reagent for this purpose is trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). Another frequently used reagent is hydrogen chloride (HCl), typically as a solution in an organic solvent such as dioxane or methanol. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the elimination of the stable tert-butyl cation, which then fragments into isobutene and a proton.

Fmoc Group Deprotection: In contrast to the Boc group, the Fmoc group is base-labile. It is stable to acidic conditions but is readily cleaved by treatment with a mild base. The most common deprotection reagent is a solution of a secondary amine, typically 20-50% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism involves the abstraction of the acidic proton on the fluorene (B118485) ring by the base, followed by a β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. The excess amine in the reaction mixture traps the dibenzofulvene byproduct.

The orthogonality of these two protecting groups (acid-labile Boc vs. base-labile Fmoc) is a cornerstone of modern peptide and medicinal chemistry, allowing for the selective deprotection of different functional groups within the same molecule.

Table 2: Common Deprotection Strategies for N-Protected this compound Derivatives

Protecting GroupReagent(s)Typical Solvent(s)Condition Type
Boc (tert-butoxycarbonyl)Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Acidic
Boc (tert-butoxycarbonyl)Hydrogen Chloride (HCl)1,4-Dioxane, Methanol, or Ethyl AcetateAcidic
Fmoc (9-fluorenylmethyloxycarbonyl)Piperidine (20-50% solution)N,N-Dimethylformamide (DMF)Basic
Cbz (Carboxybenzyl)H₂, Pd/CMethanol, Ethanol, or Ethyl AcetateHydrogenolysis

Structural Elucidation and Advanced Characterization Techniques for 4 Phenylpyrrolidine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Analysis of 4-Phenylpyrrolidine-2-carboxylic acid Compounds

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For carboxylic acids, the acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, around 10–12 ppm. libretexts.orglibretexts.org The exact chemical shift can be influenced by factors such as concentration and the solvent used due to variations in hydrogen bonding. openstax.org Protons on the carbon atom adjacent to the carboxylic acid are also deshielded and generally resonate in the 2-3 ppm range. libretexts.org

In the context of this compound derivatives, the protons of the pyrrolidine (B122466) ring and the phenyl group will exhibit characteristic chemical shifts and coupling patterns. The aromatic protons of the phenyl group typically appear in the region of 7-8 ppm. The protons on the pyrrolidine ring will show more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

For instance, in a study of 5-(4-nitrophenyl)furan-2-carboxylic acid, a related heterocyclic carboxylic acid, the carboxylic acid proton was observed as a broad singlet at 13.35 ppm. mdpi.com The aromatic protons appeared as doublets at 8.31 ppm and 8.04 ppm, while the furan ring protons were observed as doublets at 7.44 ppm and 7.37 ppm. mdpi.com This illustrates the distinct regions where different types of protons in a molecule containing both aromatic and heterocyclic moieties can be expected to resonate.

¹³C NMR Analysis of this compound Compounds

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon of a carboxylic acid is significantly deshielded due to the electronegativity of the attached oxygen atoms and typically resonates in the range of 160-180 ppm. libretexts.orglibretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones, which appear between 180-220 ppm. libretexts.org Saturated aliphatic acid carbons are found at the downfield end of this range (~185 ppm), while aromatic and α,β-unsaturated acids are at the upfield end (~165 ppm). openstax.org

For this compound derivatives, the ¹³C NMR spectrum would show distinct signals for the carboxylic acid carbon, the carbons of the pyrrolidine ring, and the carbons of the phenyl group. The aromatic carbons would typically appear in the 125-150 ppm region.

In the analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid, the carbonyl carbon (C1) was observed at 159.52 ppm. mdpi.com The carbons of the furan and phenyl rings resonated at various positions, for example, C5 at 154.21 ppm, C9 at 147.34 ppm, and the carbons bearing protons (C7,11 and C8,10) at 125.67 ppm and 124.93 ppm respectively. mdpi.com

Functional Group Typical ¹H NMR Chemical Shift (ppm) Typical ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)10-12 (broad singlet) libretexts.orglibretexts.org160-180 libretexts.orglibretexts.org
Protons α to -COOH2-3 libretexts.org-
Aromatic Protons7-8125-150

Advanced 2D NMR Techniques for Complex this compound Derivatives

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These experiments allow for the unambiguous assignment of all proton and carbon signals, even in structurally intricate molecules.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Carboxylic acids exhibit two very characteristic IR absorptions. openstax.orglibretexts.org

O–H Stretch: A very broad and strong absorption is observed in the region of 2500-3300 cm⁻¹. openstax.orglibretexts.orgorgchemboulder.com This broadness is a result of hydrogen bonding between carboxylic acid molecules, which typically exist as dimers. orgchemboulder.com This band often overlaps with the C-H stretching absorptions. orgchemboulder.com

C=O Stretch: A strong, sharp absorption for the carbonyl group appears between 1690 and 1760 cm⁻¹. orgchemboulder.com The exact position depends on the molecular structure and whether the acid is in a monomeric or dimeric form. libretexts.org Dimeric, hydrogen-bonded carboxylic acids usually absorb around 1710 cm⁻¹. openstax.orglibretexts.org Conjugation with a double bond or an aromatic ring can lower this frequency. libretexts.org

Other characteristic bands for carboxylic acids include the C–O stretching vibration, which appears between 1210-1320 cm⁻¹, and O–H bending vibrations. orgchemboulder.com The presence of the phenyl and pyrrolidine groups in this compound would also give rise to characteristic C-H and C-N stretching and bending vibrations.

Vibrational Mode Typical IR Absorption Range (cm⁻¹) Appearance
O–H Stretch (Carboxylic Acid)2500-3300 openstax.orglibretexts.orgorgchemboulder.comBroad, Strong
C=O Stretch (Carboxylic Acid)1690-1760 orgchemboulder.comStrong, Sharp
C–O Stretch1210-1320 orgchemboulder.comMedium
O–H Bend1395-1440 and 910-950 orgchemboulder.comMedium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound Compounds

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For carboxylic acids, common fragmentation pathways involve the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org The molecular ion peak (M+) itself may be weak or absent in some cases.

For derivatives of this compound, the fragmentation pattern would also be influenced by the stability of the resulting fragments from the pyrrolidine and phenyl moieties. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. For example, the calculated mass for C₁₁H₆NO₅ was 232.0246, and the found mass was 232.0248 [M+H]⁺, confirming the molecular formula. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound Derivatives

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Simple, non-conjugated carboxylic acids have an absorption maximum (λmax) around 210 nm, which is often not practically useful for characterization. libretexts.org However, in this compound and its derivatives, the presence of the phenyl group introduces a chromophore that absorbs in the UV region. The electronic transitions associated with the aromatic ring, typically π → π* transitions, will result in characteristic absorption bands. The position and intensity of these bands can be influenced by the substitution pattern on the phenyl ring and its interaction with the pyrrolidine ring.

Despite a comprehensive search for computational and theoretical investigations focusing solely on the chemical compound “this compound,” publicly available research literature containing the specific data required to populate the requested article outline could not be located.

Detailed computational studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are highly specific to the molecule being investigated. The search results yielded studies on various derivatives of phenylpyrrolidine carboxylic acid, including those with additional functional groups or protecting groups like Fmoc and Boc. nih.govnih.govresearchgate.netresearchgate.netniscpr.res.innih.govchemimpex.com These studies employed the requested theoretical methods—including geometry optimization, vibrational frequency analysis, HOMO-LUMO analysis, MESP, and NBO analysis—but the resulting data, such as bond lengths, vibrational frequencies, and energy levels, are specific to those distinct derivatives and not to the parent compound "this compound."

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Therefore, the specific, detailed computational and theoretical data for "this compound" required to construct the article as outlined is not available in the accessed resources.

Computational and Theoretical Investigations of 4 Phenylpyrrolidine 2 Carboxylic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Phenylpyrrolidine-2-carboxylic acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, QSAR studies are instrumental in predicting their potential therapeutic activities and guiding the synthesis of more potent and selective analogs. These models are typically developed by correlating various molecular descriptors with the observed biological responses.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in this context. nih.govchemrevlett.com These approaches analyze the steric and electrostatic fields of a set of aligned molecules to generate a predictive model. The underlying principle is that the biological activity of a molecule is related to its shape and electronic properties, which govern its interaction with a biological target. mdpi.com

In a typical 3D-QSAR study of this compound derivatives, a training set of compounds with known biological activities is first selected. The three-dimensional structures of these molecules are generated and aligned based on a common scaffold. For CoMFA, the steric and electrostatic interaction energies are calculated at various grid points surrounding the molecules. silae.it For CoMSIA, in addition to steric and electrostatic fields, other descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also considered, providing a more comprehensive description of the molecular properties. chemrevlett.com

The resulting data is then analyzed using partial least squares (PLS) regression to develop a QSAR model. The predictive power of the model is rigorously validated using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r-squared (r²_pred) for an external test set of compounds. nih.gov A statistically robust QSAR model can then be used to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts. nih.gov

The graphical output of these analyses, in the form of contour maps, provides valuable insights into the structure-activity relationships. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a contour map might indicate that a bulky substituent at a particular position on the phenyl ring is favorable for activity, while an electron-withdrawing group at another position is detrimental. This information is crucial for the rational design of new and more effective compounds.

Table 1: Hypothetical QSAR Data for this compound Derivatives This table is for illustrative purposes and does not represent actual experimental data.

CompoundR1-SubstituentR2-SubstituentExperimental pIC50Predicted pIC50 (CoMFA)Residual
1HH5.205.15-0.05
24-ClH6.156.250.10
34-CH3H5.805.75-0.05
43-FH5.956.000.05
5HCH35.305.350.05
64-ClCH36.256.300.05

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), are pivotal in elucidating the intricate details of reaction mechanisms involving this compound. nih.gov These computational investigations provide insights into the energetics and geometries of reactants, transition states, and products, which are often difficult to obtain through experimental means alone. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathways, determine activation energies, and understand the factors that control the reaction rate and selectivity.

For reactions where this compound or its derivatives act as catalysts, for instance in asymmetric synthesis, theoretical studies can unravel the catalytic cycle. researchgate.net This includes identifying the active catalytic species, understanding how the substrate binds to the catalyst, and characterizing the key bond-forming or bond-breaking steps. The role of non-covalent interactions, such as hydrogen bonding and steric repulsion, in stabilizing transition states and influencing the stereochemical outcome can also be quantified. rsc.org

Regio- and Stereoselectivity Predictions and Validation

A significant application of theoretical studies in the context of this compound is the prediction of regio- and stereoselectivity in chemical transformations. rsc.org Due to the chiral nature and multiple reactive sites in this molecule, its reactions can often lead to a mixture of products. Computational chemistry offers powerful tools to predict the preferred outcome, thereby guiding synthetic strategies. nih.gov

DFT calculations are commonly used to model the transition states leading to different regio- or stereoisomers. researchgate.net According to transition state theory, the product distribution is determined by the relative activation energies of the competing reaction pathways. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one. By calculating the energies of all possible transition states, the regio- and stereochemical outcome of a reaction can be predicted with a reasonable degree of accuracy. researchgate.net

For example, in the functionalization of the pyrrolidine (B122466) ring or the phenyl group, theoretical calculations can help determine which position is most susceptible to attack by a given reagent. This is achieved by analyzing the electronic properties of the molecule, such as atomic charges and frontier molecular orbitals, and by modeling the reaction pathways for substitution at different positions.

The validation of these theoretical predictions is crucial and is typically achieved by comparing the computed results with experimental observations. researchgate.net When the predicted major product corresponds to the experimentally observed major product, it provides strong evidence for the proposed reaction mechanism and validates the computational model. Discrepancies between theoretical predictions and experimental results, on the other hand, can point to shortcomings in the computational model or suggest that other factors, not included in the calculations, may be at play. This iterative process of prediction and experimental validation is a powerful paradigm for advancing the understanding of chemical reactivity and for the design of new selective synthetic methodologies.

Advanced Research Applications of 4 Phenylpyrrolidine 2 Carboxylic Acid As a Building Block

Role in the Synthesis of Complex Organic Molecules

4-Phenylpyrrolidine-2-carboxylic acid and its derivatives are instrumental in the construction of intricate molecular architectures. chemimpex.com The inherent chirality and conformational rigidity of the pyrrolidine (B122466) ring make it an invaluable starting material for stereoselective synthesis. unibo.it Its derivatives, such as (2R,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid, are widely used as key intermediates in the synthesis of a variety of bioactive molecules and potential drug candidates. chemimpex.com The presence of a phenyl group and a protecting group like tert-butyloxycarbonyl (Boc) enhances both its reactivity and stability, rendering it suitable for complex multi-step syntheses. chemimpex.com

For instance, this scaffold has been employed in the total synthesis of Substance P analogues, where a lactam-based peptidomimetic for the Phe7-Phe8 region was constructed. nih.gov The synthesis involved the functionalization of a 3-phenylproline derivative, which was then coupled and cyclized to form a bicyclic piperazinone ring skeleton, effectively embedding a specific conformation into the final molecule. nih.gov Furthermore, derivatives of this compound have been utilized in the synthesis of novel human neurokinin-3 (hNK-3) receptor antagonists, demonstrating the scaffold's utility in developing compounds with specific biological targets. nih.gov

Application in Peptide Chemistry and Peptidomimetics

The unique structural features of this compound make it a valuable tool in peptide chemistry, enabling researchers to modulate the properties of peptides and design novel peptidomimetics.

Use as a Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality of this compound allows it to serve as an effective chiral auxiliary, guiding the stereochemical outcome of chemical reactions to produce enantiomerically pure compounds. chemimpex.comunibo.it This is particularly crucial in pharmaceutical development, where the stereochemistry of a drug molecule is often directly linked to its efficacy and safety. chemimpex.com The pyrrolidine ring, with its defined stereocenters, can control the facial selectivity of reactions, leading to the desired stereoisomer. unibo.itmdpi.com For example, in asymmetric aldol (B89426) reactions, chiral auxiliaries derived from proline, a related structure, can direct the formation of specific stereocenters. nih.gov This principle is extended to more complex pyrrolidine derivatives like this compound to achieve high levels of stereocontrol in the synthesis of complex molecules. chemimpex.com

Incorporation into Peptide Chains for Conformational Control and Stability

Incorporating this compound into peptide chains introduces significant conformational constraints. frontiersin.org This rigidity can stabilize specific secondary structures, such as turns and helices, which are often crucial for biological activity. frontiersin.org By replacing flexible amino acid residues with this constrained analogue, researchers can lock the peptide into a bioactive conformation, potentially enhancing its binding affinity to a target receptor and improving its stability against enzymatic degradation. chemimpex.comresearchgate.net For instance, bicyclic pyrrolidine-isoxazoline γ-amino acids, derived from pyrrolidine structures, have been shown to stabilize α-turn conformations in peptides. frontiersin.org

Design of Conformationally Constrained Peptidomimetics Based on Pyrrolidine Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties. researchgate.net Pyrrolidine analogues, including this compound, serve as excellent scaffolds for the design of such conformationally constrained peptidomimetics. nih.gov The rigid pyrrolidine ring system helps to pre-organize the pharmacophoric groups in a specific spatial orientation, which can lead to enhanced potency and selectivity. nih.gov An example is the development of potent Hepatitis C NS5A inhibitors, where the incorporation of a chemimpex.comamericanchemicalsuppliers.com-azabicyclic lactam motif as a dipeptide mimetic led to compounds with improved activity. nih.gov Molecular modeling studies of these analogues suggested that the conformational restriction resulted in a reorientation of a key functional group, allowing for new and favorable interactions with the target protein. nih.gov

Scaffold Design and Modification in Target-Oriented Synthesis

The this compound scaffold is a versatile platform for the design and synthesis of targeted molecules in drug discovery. researchgate.net Its structure can be systematically modified to explore structure-activity relationships and optimize biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. nih.gov The this compound core allows for systematic modifications at various positions, including the phenyl ring, the pyrrolidine ring, and the carboxylic acid group. researchgate.netnih.gov For example, in the development of non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3, SAR studies revealed that a sulfonamide moiety was critical for inhibitory activity. researchgate.net Further exploration showed that while the sulfonamide function was essential, there was tolerance for various substituents on it, allowing for the fine-tuning of potency and selectivity. researchgate.net Such studies are crucial for optimizing lead compounds into viable drug candidates. nih.gov

Below is an interactive data table summarizing the applications of this compound and its derivatives in the synthesis of various biologically active compounds.

Application Area Specific Compound/Derivative Target/Purpose Key Research Finding
Complex Organic SynthesisLactam-based peptidomimeticSubstance P analogue (Phe7-Phe8 region)Successful synthesis of a conformationally constrained bicyclic piperazinone. nih.gov
Complex Organic Synthesis2-(4-biphenylyl)quinoline-4-carboxylatesHuman neurokinin-3 (hNK-3) receptor antagonistsModification of the quinoline (B57606) C-2 position influences antagonist activity. nih.gov
Peptide ChemistryBicyclic pyrrolidine-isoxazoline γ-amino acidStabilizing α-turn conformation in peptidesThe constrained bicyclic system induces specific secondary structures. frontiersin.org
Peptidomimetics chemimpex.comamericanchemicalsuppliers.com-azabicyclic lactam motifPotent Hepatitis C NS5A inhibitorsConformational restriction led to reorientation and new interactions with the target. nih.gov
Scaffold Design (SAR)4-phenylpyrrolidin-2-one analogsAldo-keto reductase enzyme AKR1C3 inhibitorsA sulfonamide moiety was found to be critical for inhibitory activity. researchgate.net

Design of Enzyme Inhibitors Based on Pyrrolidine Scaffolds

The rigid, three-dimensional structure of the pyrrolidine ring makes this compound and its derivatives valuable scaffolds in the rational design of enzyme inhibitors. The specific stereochemistry and the presence of the phenyl group allow for precise orientation of functional groups to interact with active sites of various enzymes, leading to potent and selective inhibition.

One notable area of application is in the development of inhibitors for aldo-keto reductase (AKR) enzymes, such as AKR1C3, which is implicated in the progression of certain cancers. Researchers have synthesized 4-phenylpyrrolidine-2-one analogs that demonstrate nanomolar potency against AKR1C3. For instance, certain analogs have shown IC50 values as low as 42 nM and 52 nM in different bioactivity experiments. researchgate.net Molecular docking studies of these compounds have helped in understanding their binding modalities within the enzyme's active site. researchgate.net

Furthermore, combinatorial libraries based on poly-substituted pyrrolidine scaffolds have been effectively used to discover selective inhibitors of glycosidase enzymes. In a study targeting α-L-rhamnosidase, a library of pyrrolidine derivatives was synthesized and screened. This led to the identification of a potent and selective inhibitor with a Ki value of 0.24 μM, which was approximately 24 times more potent than the reference compound. researchgate.net

The pyrrolidine scaffold has also been incorporated into the design of histone deacetylase (HDAC) inhibitors. By introducing a 2-substituted phenylquinoline-4-carboxylic acid group, which can be derived from a phenylpyrrolidine scaffold, into the cap moiety of HDAC inhibitors, researchers have developed compounds with significant selectivity for HDAC3. One such inhibitor demonstrated an IC50 value of 24.45 µM for HDAC3, with no significant inhibition of HDAC1, 2, and 6. nih.gov

Below is a table summarizing the inhibitory activities of some enzyme inhibitors based on the pyrrolidine scaffold:

Table 1: Examples of Enzyme Inhibitors Based on Pyrrolidine Scaffolds
Enzyme Target Inhibitor Type Potency (IC50 / Ki)
Aldo-keto reductase (AKR1C3) 4-Phenylpyrrolidine-2-one analog 42 nM (IC50)
α-L-rhamnosidase Poly-substituted pyrrolidine derivative 0.24 μM (Ki)
Histone deacetylase 3 (HDAC3) 2-Substituted phenylquinoline-4-carboxylic acid derivative 24.45 µM (IC50)

Receptor Modulation Studies Utilizing this compound Derivatives

The conformationally constrained nature of the this compound scaffold is highly advantageous for designing ligands that can selectively bind to and modulate the function of various receptors. The fixed spatial arrangement of substituents allows for the optimization of interactions with receptor binding pockets, leading to the development of potent agonists, antagonists, and allosteric modulators.

A significant example is the development of ligands for the human melanocortin-4 receptor (MC4R), a target for the treatment of obesity. A series of trans-4-phenylpyrrolidine-3-carboxamides have been synthesized and characterized. Interestingly, a pair of diastereoisomers from this series exhibited opposing functional activities. The (3S,4R)-compound was found to be a potent MC4R agonist with a Ki of 11 nM and an EC50 of 24 nM. In contrast, its (3R,4S)-isomer acted as a potent antagonist with a Ki of 8.6 nM and an IC50 of 65 nM. Both compounds displayed high selectivity over other melanocortin receptor subtypes. nih.gov

Derivatives of this compound have also been explored as modulators of opioid receptors. A novel series of pyrrolidinyl-substituted pyranopiperazines were developed as kappa opioid receptor (KOR) agonists. The inclusion of the pyrrolidine moiety was found to be optimal for binding potency. Molecular modeling studies indicated that the pyrrolidine nitrogen forms a crucial salt bridge interaction with the Asp138 residue in the receptor's binding site. researchgate.net

In the field of neuroscience, analogs of 3-carboxy-3-phenylproline (a derivative of this compound) have been investigated as antagonists for ionotropic glutamate (B1630785) receptors (iGluRs). Structure-activity relationship (SAR) studies on these compounds have demonstrated that substituents on the phenyl ring significantly influence the binding affinity and selectivity for different iGluR subtypes. For instance, a hydroxyl group at the 4'-position of the phenyl ring resulted in a high nanomolar affinity for the GluK3 receptor (Ki = 0.87 μM), while a methyl group at the same position led to micromolar affinity for NMDA receptors (Ki = 17 μM). nih.gov

The following table presents data on receptor modulation by derivatives of this compound:

Table 2: Receptor Modulation by this compound Derivatives
Receptor Target Derivative Type Modulatory Activity Potency (Ki / EC50 / IC50)
Melanocortin-4 Receptor (MC4R) (3S,4R)-trans-4-phenylpyrrolidine-3-carboxamide Agonist 11 nM (Ki), 24 nM (EC50)
Melanocortin-4 Receptor (MC4R) (3R,4S)-trans-4-phenylpyrrolidine-3-carboxamide Antagonist 8.6 nM (Ki), 65 nM (IC50)
Kappa Opioid Receptor (KOR) Pyrrolidinyl-pyranopiperazine Agonist -
Ionotropic Glutamate Receptor (GluK3) 4'-hydroxy-3-carboxy-3-phenylproline analog Antagonist 0.87 μM (Ki)
NMDA Receptor 4'-methyl-3-carboxy-3-phenylproline analog Antagonist 17 μM (Ki)

Understanding Enzyme-Substrate Interactions using this compound

While direct experimental studies utilizing this compound specifically to probe enzyme-substrate interactions are not extensively documented in the readily available literature, its rigid structure makes it an excellent candidate for such investigations, particularly through computational and molecular modeling approaches. These techniques are instrumental in elucidating the binding modes of ligands and understanding the key interactions that govern molecular recognition at the active site of an enzyme.

Computational solvent mapping is a method used to identify favorable binding sites on a protein surface. Small molecular probes, which can include fragments resembling the phenyl and pyrrolidine-carboxylic acid moieties of the title compound, are computationally placed on the enzyme surface to find regions of favorable binding energy. researchgate.net This can help in identifying key subsites within the substrate-binding pocket. researchgate.net

Molecular docking is another powerful tool where derivatives of this compound can be used as virtual ligands to predict their binding orientation and affinity within an enzyme's active site. researchgate.netnih.govmdpi.com For example, in the study of aldo-keto reductase AKR1C3 inhibitors, molecular docking was used to evaluate the binding modalities of 4-phenylpyrrolidine-2-one analogs. researchgate.net Such studies can reveal crucial hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and specific amino acid residues, providing insights into the structural basis of inhibition. nih.govmdpi.com

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-ligand complex over time. By simulating the interactions of a this compound-based inhibitor with an enzyme, researchers can gain a deeper understanding of the conformational changes that occur upon binding and the stability of the interactions. mdpi.com This information is invaluable for the rational design of more potent and selective inhibitors.

Bio-conjugation and Radiolabeling Strategies for this compound Derivatives

The functional groups present in this compound, namely the carboxylic acid and the secondary amine (if deprotected), provide convenient handles for bioconjugation and radiolabeling. These strategies are crucial for developing targeted drug delivery systems, diagnostic imaging agents, and probes for biological studies.

A notable example of radiolabeling involves the synthesis of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for use as a PET tracer targeting fibroblast activation protein (FAP). nih.gov In this work, a derivative of a cyanopyrrolidine, which shares the core pyrrolidine structure, was labeled with fluorine-18 (B77423) ([¹⁸F]). nih.gov The resulting radiotracer, [¹⁸F]3, showed selective accumulation in FAP-positive tumors in PET imaging studies, and its specific binding was confirmed through blocking studies. nih.gov This demonstrates the potential of using radiolabeled pyrrolidine derivatives for in vivo imaging. nih.gov

General bioconjugation strategies can be applied to derivatives of this compound. The carboxylic acid group can be activated, for example, using carbodiimide (B86325) chemistry, to form an amide bond with an amine-containing biomolecule, such as a peptide, protein, or an amino-modified oligonucleotide. Conversely, the pyrrolidine nitrogen can be functionalized to introduce other reactive groups suitable for bioorthogonal chemistry, such as click chemistry handles (alkynes or azides).

While the direct conjugation of this compound itself is not widely reported, the principles of bioconjugation are well-established for similar molecules. For instance, poly(vinylpyrrolidone) (PVP), which contains pyrrolidone rings, has been functionalized with terminal thiol groups that can be used to conjugate peptides and oligonucleotides. nih.gov This illustrates the versatility of the pyrrolidine scaffold in bioconjugation applications. nih.gov

Applications in Agrochemical and Fine Chemical Synthesis

The chiral nature of this compound makes it a valuable building block in the synthesis of complex molecules for the agrochemical and fine chemical industries. Its rigid structure allows for a high degree of stereocontrol in chemical reactions, which is often crucial for the biological activity of the final product.

In agrochemical research, there is a continuous search for new pesticides with high efficacy and selectivity. Pyrrolidine-containing compounds have been investigated for their insecticidal properties. For example, novel diamide (B1670390) compounds incorporating a pyrazolyl and a polyfluoro-substituted phenyl group into an amino acid skeleton, which can be derived from pyrrolidine-2-carboxylic acid, have been synthesized and evaluated for their insecticidal activities. nih.gov While this example does not directly use this compound, it highlights the utility of the pyrrolidine scaffold in the design of new agrochemicals. Pyrethroids, a major class of insecticides, are esters of a cyclopropane (B1198618) carboxylic acid. nih.gov The development of new derivatives with modified scaffolds is an active area of research to combat insect resistance. nih.gov

In fine chemical synthesis, this compound and its derivatives can be used as chiral auxiliaries or chiral synthons. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary can be removed. The well-defined stereochemistry of this compound makes it suitable for such applications, for example, in asymmetric alkylation or aldol reactions. rsc.org As a chiral synthon, the entire molecule or a significant portion of it is incorporated into the final product, transferring its chirality. This is a common strategy in the synthesis of enantiomerically pure pharmaceuticals and other specialty chemicals. mdpi.comchiroblock.com The synthesis of various chiral heterocyclic amines and alcohols, which are important building blocks for fine chemicals and pharmaceuticals, often employs pyrrolidine-based starting materials. nih.gov

Future Directions and Emerging Research Avenues for 4 Phenylpyrrolidine 2 Carboxylic Acid

Development of Novel Stereoselective Synthetic Routes

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For 4-phenylpyrrolidine-2-carboxylic acid and its derivatives, future efforts are directed toward developing more efficient and highly stereoselective synthetic methodologies.

A particularly promising and efficient strategy involves the use of C(sp³)–H activation. nih.gov This modern synthetic approach allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical and streamlined route compared to traditional multi-step methods that often require pre-functionalized starting materials. nih.gov Research has demonstrated that a Palladium-catalyzed C-H activation-arylation strategy can achieve full enantiocontrol of the product, representing a significant advancement in the synthesis of these complex scaffolds. nih.gov This method often utilizes a directing group to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity and stereoselectivity. nih.gov

Another established yet continually refined method for constructing substituted pyrrolidine (B122466) rings is the 1,3-dipolar cycloaddition. researchgate.net This reaction, typically involving an azomethine ylide and a dipolarophile, is a powerful tool for creating the five-membered ring structure in a stereospecific manner. researchgate.net Future work in this area will likely focus on developing new chiral catalysts and auxiliaries to further enhance the enantioselectivity of these cycloaddition reactions, making the synthesis of specific stereoisomers of this compound more accessible. researchgate.net

Synthetic Strategy Key Features Advantages
C(sp³)–H Activation/Arylation Palladium-catalyzed direct functionalization of a C-H bond using a directing group. nih.govHigh efficiency, atom economy, and excellent enantiocontrol. nih.gov
1,3-Dipolar Cycloaddition Reaction between an azomethine ylide and an activated olefin to form the pyrrolidine ring. researchgate.netStereospecific formation of the heterocyclic core; versatile for creating substituted analogs. researchgate.net
Asymmetric Michael Addition Use of chiral auxiliaries to guide the stereoselective addition to an α,β-unsaturated system. researchgate.netHigh stereoselectivity (>90% de) has been achieved for related structures. researchgate.net

These evolving synthetic strategies are crucial for building libraries of this compound analogs, enabling comprehensive structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. nih.gov

Exploration of New Reactivity Profiles and Transformations

The this compound scaffold possesses multiple reactive sites—the secondary amine, the carboxylic acid, and the phenyl ring—that allow for a wide range of chemical transformations. Future research will focus on exploring the unique reactivity of this constrained system to generate novel derivatives with diverse functionalities.

Key transformations that have been explored in related analogs include:

Amide Hydrolysis and Epimerization: The stereocenter at the alpha-carbon to the carboxyl group can be sensitive to reaction conditions. For instance, amide hydrolysis under harsh basic conditions (e.g., NaOH in refluxing EtOH) can lead to complete epimerization at this center, allowing for the isolation of a single, thermodynamically stable enantiomer. nih.gov In contrast, acidic conditions (e.g., 40% H₂SO₄) can be used to access different diastereomers. nih.gov

Protecting Group Manipulations: The amine and carboxylic acid moieties are often protected during synthesis. The tert-butyloxycarbonyl (Boc) group is a common choice for the amine, which can be selectively removed using acids like trifluoroacetic acid (TFA). nih.gov

Palladium-Catalyzed Carbonylation: The phenyl ring can be further functionalized. Research has shown that a Pd-catalyzed oxidative carbonylation can be used to install an additional carboxylate group onto the phenyl ring, expanding the molecular complexity and potential interaction points for biological targets. nih.gov

Functional Group Interconversion: The carboxylic acid can be converted into other functional groups. For example, reduction of the acid can yield a primary alcohol, which can then be subjected to further reactions. Similarly, the amine can be alkylated or acylated to introduce new substituents. nih.gov

Future explorations will likely investigate more complex transformations, such as late-stage C-H functionalization of the phenyl ring to install diverse substituents, or ring-opening and ring-expansion reactions to create novel heterocyclic systems. Understanding how the rigid pyrrolidine structure influences the reactivity of its appended functional groups will be key to unlocking the full synthetic potential of this molecule.

Advanced Computational Modeling for Predictive Design and Materials Science

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental research. For this compound and its derivatives, advanced computational modeling offers avenues for predictive design in both medicinal chemistry and materials science.

Density Functional Theory (DFT) studies are central to this effort. DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. researchgate.netnih.gov Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability. researchgate.netmdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electrophilic and nucleophilic regions of the molecule, predicting sites for intermolecular interactions. researchgate.net

In the context of materials science, DFT can be used to calculate nonlinear optical (NLO) properties. The first static hyperpolarizability (β₀) is a key indicator of NLO activity, and in silico calculations have suggested that derivatives of the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold could be promising candidates for future NLO materials. researchgate.net

For drug design, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are invaluable. frontiersin.org QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. Molecular docking simulates the binding of a molecule into the active site of a biological target, such as a receptor or enzyme, providing insights into binding affinity and orientation. nih.govfrontiersin.org These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.

Computational Method Application Area Predicted Properties & Insights
Density Functional Theory (DFT) Materials Science, Reactivity PredictionOptimized geometry, HOMO-LUMO energy gap, vibrational spectra, nonlinear optical (NLO) properties, molecular electrostatic potential (MEP). researchgate.netnih.gov
Molecular Docking Medicinal Chemistry, Drug DesignBinding affinity and mode to biological targets, identification of key intermolecular interactions (e.g., hydrogen bonding). nih.govfrontiersin.org
Natural Bond Orbital (NBO) Analysis Reactivity PredictionAnalysis of intramolecular interactions, charge delocalization, and donor-acceptor relationships. researchgate.net
Hirshfeld Surface Analysis Supramolecular ChemistryVisualization and quantification of intermolecular contacts in a crystal lattice. mdpi.com

By leveraging these advanced computational tools, researchers can design novel this compound derivatives with tailored electronic, optical, and biological properties before committing to their synthesis.

Integration in Supramolecular Chemistry and Advanced Functional Materials

The defined three-dimensional structure of this compound, featuring both hydrogen bond donors (amine, carboxylic acid) and acceptors (carbonyl oxygen), makes it an excellent candidate for integration into supramolecular assemblies and advanced functional materials.

In supramolecular chemistry, the focus is on constructing larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. frontiersin.org The carboxylic acid group is a particularly versatile functional group in this context, capable of forming robust and predictable hydrogen-bonding patterns, such as the common acid-acid dimer synthon. The interplay between the carboxylic acid, the pyrrolidine amine, and the phenyl ring allows for the formation of complex, self-assembled networks. nih.gov Research on closely related structures, such as phenylpiracetam, has shown that the pyrrolidone core can participate in diverse supramolecular synthons, including amide-acid and amide-amide hydrogen bonds, to form cocrystals with tailored physical properties.

This ability to form predictable, ordered structures is foundational to the development of advanced functional materials. By modifying the substituents on the phenyl ring or the pyrrolidine nitrogen, the electronic properties of the molecule can be tuned. As suggested by computational studies on related pyrrolidine derivatives, these molecules may possess significant nonlinear optical (NLO) properties. researchgate.net NLO materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. The ordered arrangement of these molecules in a crystalline lattice, guided by supramolecular interactions, is often essential for achieving a macroscopic NLO effect.

Furthermore, the integration of this compound into metal-organic frameworks (MOFs) or coordination polymers represents another exciting frontier. The carboxylic acid can act as a ligand to coordinate with metal ions, while the rest of the scaffold can be functionalized to control the porosity, stability, and functionality of the resulting material. These materials have potential applications in gas storage, catalysis, and sensing.

Q & A

Q. Why do computational predictions of this compound’s solubility conflict with experimental data?

  • Methodology : Solubility predictions (e.g., via COSMO-RS) may fail to account for crystal lattice energy or pH-dependent ionization. Experimental validation using shake-flask methods at physiological pH (7.4) and HPLC quantification is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.